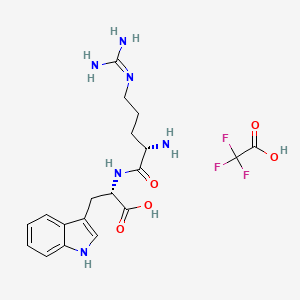

H-Arg-Trp-OH.TFA

Description

Properties

Molecular Formula |

C19H25F3N6O5 |

|---|---|

Molecular Weight |

474.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C17H24N6O3.C2HF3O2/c18-12(5-3-7-21-17(19)20)15(24)23-14(16(25)26)8-10-9-22-13-6-2-1-4-11(10)13;3-2(4,5)1(6)7/h1-2,4,6,9,12,14,22H,3,5,7-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);(H,6,7)/t12-,14-;/m0./s1 |

InChI Key |

RITOJNWCEROPCU-KYSPHBLOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

H-Arg-Trp-OH.TFA: A Technical Guide to its Basic Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Arg-Trp-OH, or Arginyl-Tryptophan, is a dipeptide composed of the amino acids L-Arginine and L-Tryptophan. This dipeptide is of significant interest in biochemical and pharmaceutical research due to the unique properties conferred by its constituent amino acids. The positively charged guanidinium group of arginine and the aromatic indole ring of tryptophan contribute to its distinct physicochemical and biological characteristics.[1] This technical guide provides a comprehensive overview of the basic properties, characteristics, and relevant experimental methodologies for H-Arg-Trp-OH, with a focus on its trifluoroacetate (TFA) salt form, which is common for peptides purified via reverse-phase high-performance liquid chromatography (RP-HPLC).

Physicochemical Properties

The fundamental properties of H-Arg-Trp-OH and its common salt forms are summarized below. It is important to note that specific quantitative data for the TFA salt is not extensively available in the public domain, and the information presented is a consolidation from various supplier specifications and related literature.

| Property | Value | Salt Form |

| Molecular Formula | C₁₇H₂₄N₆O₃ | Free Base |

| C₁₇H₂₄N₆O₃·x(C₂HF₃O₂) | TFA Salt | |

| C₁₇H₂₄N₆O₃·2HCl | Dihydrochloride | |

| Molecular Weight | 360.42 g/mol | Free Base[1][2] |

| 433.33 g/mol | Dihydrochloride[3] | |

| Appearance | White to off-white or pinkish powder[1] | Not specified |

| Purity | Typically >95% or >98% as specified by supplier[1] | TFA or HCl Salt |

| Solubility | Soluble in water.[1] Solubility can be influenced by pH and temperature. | General for peptides[1] |

| Storage | Recommended at ≤ -10°C or 2-8°C[2][3] | Solid form |

Note: The exact molecular weight of the TFA salt will depend on the number of trifluoroacetate counter-ions associated with the peptide.

The characteristic pink color observed in some preparations of the dipeptide is attributed to a cation-π interaction between the guanidinium group of arginine and the indole ring of tryptophan, which can also influence its fluorescence spectra.[4]

Biological Activity and Potential Applications

While specific studies on the dipeptide H-Arg-Trp-OH are limited, the combination of arginine and tryptophan residues is a well-known motif in bioactive peptides, particularly antimicrobial peptides (AMPs).[5]

Antimicrobial Activity: Peptides rich in arginine and tryptophan are known to exhibit significant antibacterial activity.[6] The cationic nature of arginine facilitates interaction with the negatively charged components of bacterial membranes, while the tryptophan indole ring preferentially partitions into the interfacial region of the lipid bilayer.[5] This interaction can disrupt the membrane integrity, leading to cell lysis. Although no specific Minimum Inhibitory Concentration (MIC) values for H-Arg-Trp-OH against various bacterial strains are readily available, its structural motifs suggest potential antimicrobial properties.

Other Potential Roles:

-

Protein Synthesis: As a dipeptide, it can be a building block for larger proteins.

-

Neurotransmitter Function: Tryptophan is a precursor to the neurotransmitter serotonin, suggesting a potential, though likely indirect, role in neurological processes.[1]

-

Antioxidant Properties: The indole ring of tryptophan can act as a scavenger of reactive oxygen species, suggesting potential antioxidant activity.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of H-Arg-Trp-OH.TFA are not widely published. However, standard methodologies for peptide chemistry are applicable.

Solid-Phase Peptide Synthesis (SPPS)

A general workflow for the synthesis of H-Arg-Trp-OH via Fmoc-based solid-phase peptide synthesis is outlined below.

Methodology:

-

Resin Preparation: A suitable solid support, such as Rink Amide resin, is prepared.

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Trp(Boc)-OH, is coupled to the resin using a coupling agent like HBTU or HATU in a suitable solvent such as dimethylformamide (DMF).[7]

-

Fmoc Deprotection: The Fmoc protecting group is removed from the tryptophan residue, typically using a solution of piperidine in DMF.[7]

-

Second Amino Acid Coupling: The next amino acid, Fmoc-Arg(Pbf)-OH, is coupled to the deprotected N-terminus of the resin-bound tryptophan.

-

Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal arginine.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc on Trp and Pbf on Arg) are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).[7][8] This step results in the formation of the TFA salt of the dipeptide.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Methodology:

-

Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, typically the initial mobile phase conditions.

-

Chromatography: The sample is injected onto a reverse-phase column (e.g., C18). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous solvent, both containing a small percentage of TFA (e.g., 0.1%), is used to elute the peptide.[9]

-

Detection and Fractionation: The eluting peptide is detected by UV absorbance, typically at 214 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring). Fractions containing the pure peptide are collected.

-

Lyophilization: The collected fractions are lyophilized to remove the solvents and obtain the pure peptide as a fluffy solid.

Analysis and Characterization

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized peptide.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be employed to confirm the structure of the dipeptide and assess its purity. The aromatic protons of the tryptophan indole ring will have characteristic shifts in the ¹H NMR spectrum.

Proposed Mechanism of Action for Related Antimicrobial Peptides

While a specific signaling pathway for H-Arg-Trp-OH has not been elucidated, the mechanism of action for larger arginine- and tryptophan-rich antimicrobial peptides is generally understood to involve direct interaction with and disruption of the bacterial cell membrane.

This proposed mechanism involves an initial electrostatic attraction between the positively charged arginine residues and the anionic components of the bacterial membrane, followed by the insertion of the hydrophobic tryptophan residues into the lipid bilayer.[5] This process is thought to disrupt the membrane's structural integrity, leading to increased permeability and eventual cell lysis.

Conclusion

This compound is a dipeptide with significant potential in various research and development areas, largely inferred from the known properties of its constituent amino acids and related, larger peptides. While a substantial body of literature exists for arginine- and tryptophan-rich peptides, specific quantitative data and detailed experimental protocols for the H-Arg-Trp-OH dipeptide itself are not extensively documented in publicly accessible sources. The information and generalized protocols provided in this guide serve as a foundational resource for researchers and professionals working with this and similar peptide structures. Further empirical studies are necessary to fully elucidate the specific properties and biological activities of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. H-Trp-Arg-OH·2 HCl | 276880-00-3 | FT108193 | Biosynth [biosynth.com]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Modulating the activity of short arginine-tryptophan containing antibacterial peptides with N-terminal metallocenoyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Functions of Arginine-Tryptophan Dipeptide TFA Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential functions of the Arginine-Tryptophan (Arg-Trp) dipeptide, with a particular focus on its common trifluoroacetate (TFA) salt form. This document synthesizes findings on its antimicrobial and immunomodulatory activities, addresses the implications of the TFA counterion, and provides detailed experimental protocols relevant to its study.

Core Biological Functions

The dipeptide Arg-Trp is a subject of growing interest due to the unique properties of its constituent amino acids. Arginine, with its cationic guanidinium group, and tryptophan, with its hydrophobic indole ring, are key residues in many biologically active peptides. Their combination in a simple dipeptide framework suggests potential for significant bioactivity.

Antimicrobial and Antifungal Activity

Peptides rich in arginine and tryptophan are potent antimicrobial agents.[1][2] The cationic nature of arginine facilitates interaction with negatively charged bacterial and fungal cell membranes, while the hydrophobicity of tryptophan promotes membrane insertion and disruption, leading to cell lysis.[3] This mechanism of action is characteristic of many antimicrobial peptides (AMPs).[3] While extensive data on the Arg-Trp dipeptide itself is limited, studies on short Arg-Trp-containing peptides provide strong evidence for its potential efficacy.

Data Presentation: Antimicrobial Activity of Arg-Trp Containing Peptides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various Arg-Trp-rich peptides against a range of pathogens. These values are indicative of the potential antimicrobial spectrum of the Arg-Trp motif.

| Peptide Sequence | Target Organism | MIC (µM) | Gram Type | Reference |

| [DipR]5 | S. pneumoniae | 0.39 - 0.78 | Gram-positive | [3] |

| [DipR]5 | MRSA | 0.39 - 6.3 | Gram-positive | [3] |

| ((DipR)2(WR)3) | Gram-positive bacteria | 0.78 - 12.5 | Gram-positive | [3] |

| ((DipR)2(WR)3) | Gram-negative bacteria | 0.78 - 12.5 | Gram-negative | [3] |

| [DipR]5 | A. fumigatus | 1.6 | Fungus | [3] |

| [DipR]5 | C. parapsilosis | 6.6 | Fungus | [3] |

| Short Heptapeptides | E. coli | 3.5 | Gram-negative | [2] |

| Short Heptapeptides | P. aeruginosa | 3.5 | Gram-negative | [2] |

| Short Heptapeptides | S. aureus | 1.5 | Gram-positive | [2] |

Immunomodulatory Potential

The constituent amino acids of the Arg-Trp dipeptide are deeply involved in regulating immune responses. Their metabolic pathways are interconnected and can significantly influence the behavior of immune cells, particularly dendritic cells (DCs).[4][5]

A key pathway involves Arginase 1 (ARG1) and Indoleamine 2,3-dioxygenase 1 (IDO1).[4] ARG1 metabolizes L-arginine to L-ornithine, which is a precursor for polyamines like spermidine. Spermidine can then trigger the phosphorylation and activation of IDO1, which in turn catabolizes L-tryptophan.[4] This interplay can lead to an immunosuppressive phenotype in dendritic cells.[5] While this pathway describes the interaction of the individual amino acids, it provides a compelling rationale for investigating the immunomodulatory effects of the Arg-Trp dipeptide itself.

Furthermore, a combination of arginine and tryptophan has been shown to enhance the immune response in broiler chickens challenged with infectious bursal disease virus, leading to increased levels of interferon-α, interferon-γ, and immunoglobulin G.[6]

Signaling Pathway Diagram: ARG1-IDO1 Immunomodulatory Axis

References

- 1. Antimicrobial activity of arginine- and tryptophan-rich hexapeptides: the effects of aromatic clusters, D-amino acid substitution and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of short arginine- and tryptophan-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Immunoregulatory Interplay Between Arginine and Tryptophan Metabolism in Health and Disease [frontiersin.org]

- 5. vivo.weill.cornell.edu [vivo.weill.cornell.edu]

- 6. Nutrition and immunity: the effects of the combination of arginine and tryptophan on growth performance, serum parameters and immune response in broiler chickens challenged with infectious bursal disease vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Initial Studies of H-Arg-Trp-OH.TFA

This technical guide provides a comprehensive overview of the initial research and discovery surrounding the dipeptide H-Arg-Trp-OH, often handled as its trifluoroacetate (TFA) salt. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational studies of this and related arginine-tryptophan containing peptides.

Introduction

The dipeptide H-Arg-Trp-OH, composed of L-arginine and L-tryptophan, has emerged as a molecule of significant interest, primarily due to the established antimicrobial properties of peptides rich in these two amino acids.[1] Arginine's positively charged guanidinium group facilitates interaction with negatively charged bacterial membranes, while tryptophan's bulky, hydrophobic indole side-chain is crucial for membrane insertion and disruption.[1][2] Early investigations into short synthetic antimicrobial peptides (synAMPs) identified the Arg-Trp motif as one of the smallest peptide sequences demonstrating significant antibacterial activity.[3] H-Arg-Trp-OH.TFA represents a fundamental structure in this class of molecules, and its study has paved the way for the development of more complex and potent derivatives.

Synthesis and Characterization

The initial synthesis of H-Arg-Trp-OH and its analogs has largely been achieved through standard peptide chemistry techniques, most notably Solid-Phase Peptide Synthesis (SPPS).

A common method for synthesizing Arg-Trp containing peptides is through Fmoc-based solid-phase chemistry. The following protocol is a generalized representation based on established methodologies.[3]

-

Resin Preparation: A suitable resin, such as a Rink Amide resin for a C-terminal amide or a Wang or Trityl chloride resin for a C-terminal carboxylic acid, is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin is removed by treating it with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The first amino acid, Fmoc-Trp(Boc)-OH, is activated using a coupling reagent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). The activated amino acid is then added to the resin and allowed to react.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Deprotection and Coupling: The Fmoc deprotection and coupling steps are repeated for the next amino acid, Fmoc-Arg(Pbf)-OH.

-

Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc for Trp and Pbf for Arg) are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a TFA salt (this compound).

Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Initial Biological Studies: Antimicrobial Activity

The primary focus of early research on H-Arg-Trp-OH and its analogs has been their potential as antimicrobial agents. These studies typically involve determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is commonly employed.

-

Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the exponential growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Peptide Preparation: A stock solution of the peptide is prepared and serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptide.

-

Controls: Positive (bacteria in broth without peptide) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Studies on short Arg-Trp containing peptides have demonstrated moderate to good activity, particularly against Gram-positive bacteria. The specific MIC values for the simple dipeptide H-Arg-Trp-OH are not extensively reported in isolation, as research quickly moved towards more complex and potent derivatives. However, the data from these related peptides provide a strong indication of the potential of the Arg-Trp motif.

| Peptide/Analog | Target Organism | MIC (µM) | Reference |

| (RW)₃ (H-Arg-Trp-Arg-Trp-Arg-Trp-NH₂) | Bacillus subtilis | 4 | [3] |

| (RW)₃ (H-Arg-Trp-Arg-Trp-Arg-Trp-NH₂) | Staphylococcus aureus | 8 | [3] |

| (RW)₃ (H-Arg-Trp-Arg-Trp-Arg-Trp-NH₂) | Escherichia coli | 64 | [3] |

| RcCO-W(RW)₂ | Bacillus subtilis | 2 | [3] |

| RcCO-W(RW)₂ | Staphylococcus aureus | 4 | [3] |

| RcCO-W(RW)₂ | Escherichia coli | 32 | [3] |

| Trivalent Arg-Trp Conjugates | Gram-positive bacteria | Good activity | [4] |

| Trivalent Arg-Trp Conjugates | Gram-negative bacteria | Moderate activity | [4] |

Note: The table presents data for longer Arg-Trp containing peptides to illustrate the activity of the motif. (RW)₃ is a trimer of the Arg-Trp unit. RcCO-W(RW)₂ is a ruthenocenoyl-modified peptide.

Proposed Mechanism of Action

The proposed mechanism of action for Arg-Trp rich antimicrobial peptides is centered on their interaction with and disruption of bacterial cell membranes.

-

Electrostatic Attraction: The cationic arginine residues are attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2]

-

Membrane Insertion: The hydrophobic tryptophan residues facilitate the insertion of the peptide into the lipid bilayer.[1] Tryptophan has a preference for the interfacial region of lipid membranes.[1]

-

Membrane Disruption: Upon insertion, the peptides can disrupt the membrane integrity through various proposed models, such as pore formation, carpet-like mechanisms, or by inducing lipid phase separation. This leads to leakage of cellular contents and ultimately cell death.

Proposed Mechanism of Antimicrobial Action for Arg-Trp Peptides.

Conclusion

The discovery and initial studies of H-Arg-Trp-OH and related peptides have established the Arg-Trp motif as a critical component for antimicrobial activity. While the simple dipeptide itself may have modest activity, it has served as a foundational building block for the design of more potent and selective synthetic antimicrobial peptides. The ease of synthesis via SPPS and the clear structure-activity relationships have made this class of molecules a promising area for the development of new therapeutics to combat antibiotic-resistant bacteria. Further research continues to explore modifications to the basic H-Arg-Trp-OH structure to enhance its efficacy and pharmacokinetic properties.

References

- 1. Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Modulating the activity of short arginine-tryptophan containing antibacterial peptides with N-terminal metallocenoyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

The Biological Significance of the H-Arg-Trp-OH Dipeptide: A Technical Guide for Researchers

Disclaimer: This technical guide addresses the biological significance of the H-Arg-Trp-OH dipeptide. It is important to note that while the constituent amino acids, L-arginine and L-tryptophan, are extensively studied, and the Arg-Trp motif is a subject of significant research in peptide science, detailed and specific quantitative biological data for the H-Arg-Trp-OH dipeptide itself is limited in publicly available scientific literature. Therefore, this guide synthesizes information from studies on closely related Arg-Trp-containing peptides and the established roles of arginine and tryptophan in biological systems to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The dipeptide H-Arg-Trp-OH, composed of L-arginine and L-tryptophan, represents a fundamental structural motif with significant implications for biological activity. The unique physicochemical properties of its constituent amino acids—the cationic guanidinium group of arginine and the hydrophobic, aromatic indole ring of tryptophan—confer a range of biological functions, most notably in antimicrobial defense and immunomodulation.[1][2] This guide provides an in-depth exploration of the known and inferred biological significance of H-Arg-Trp-OH, with a focus on its potential therapeutic applications.

Physicochemical Properties

| Property | Value/Description | Reference |

| Molecular Formula | C₁₇H₂₄N₆O₃ | [2] |

| Molecular Weight | 360.42 g/mol | [2] |

| Appearance | Pink Powder | [2] |

| Key Structural Features | Positively charged guanidinium group (Arginine), Indole side chain (Tryptophan) | [2] |

| Solubility | Soluble in water | [2] |

The characteristic pink color of the dipeptide is attributed to a cation-π interaction between the guanidinium group of arginine and the indole ring of tryptophan.[2]

Antimicrobial Activity

Peptides rich in arginine and tryptophan are recognized as a potent class of antimicrobial peptides (AMPs).[1][3] The combination of a cationic charge and a hydrophobic residue is a hallmark of many AMPs, enabling them to selectively target and disrupt microbial membranes.

Mechanism of Action

The antimicrobial action of Arg-Trp containing peptides is primarily attributed to their ability to interact with and disrupt the integrity of bacterial cell membranes.[3] This process can be conceptualized in the following steps:

-

Electrostatic Attraction: The positively charged guanidinium group of arginine facilitates the initial binding of the peptide to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]

-

Interfacial Insertion: The tryptophan residue, with its preference for the interfacial region of lipid bilayers, anchors the peptide into the membrane.[1] Cation-π interactions between the arginine and tryptophan residues can further enhance this membrane interaction.[1]

-

Membrane Disruption: Following insertion, the accumulation of peptides can lead to membrane destabilization, pore formation, or other forms of damage that compromise the membrane's barrier function, ultimately leading to cell death.[3]

Quantitative Data for Arg-Trp Containing Peptides

| Peptide | Sequence | Target Organism | MIC (μM) | Reference |

| RuRW6 | RuCOOH-(RW)₃-NH₂ | E. coli (Susceptible) | 2-32 | [4] |

| RuRW8 | RuCOOH-(RW)₄-NH₂ | E. coli (Susceptible) | 2-32 | [4] |

| RuRW9 | RuCOOH-(RW)₄-NH₂ | A. baumannii (Resistant) | 2-32 | [4] |

| Hexameric Peptide | (RW)₃-NH₂ | E. coli | - | [5] |

| Octameric Peptide | (RW)₄-NH₂ | E. coli | - | [5] |

Note: The peptides in the table are conjugates or longer repeating units, highlighting the general antimicrobial potential of the Arg-Trp motif.

Immunomodulatory Effects

The constituent amino acids of H-Arg-Trp-OH, arginine and tryptophan, are central to a metabolic network that regulates immune responses, particularly within dendritic cells (DCs) and macrophages.[6][7]

The Arginine-Tryptophan Metabolic Relay

In dendritic cells, a signaling relay between arginine and tryptophan metabolism can establish an immunosuppressive phenotype.[6][8][9][10] This pathway is crucial for maintaining immune tolerance.

-

Arginase 1 (Arg1) Activation: In the presence of cytokines like TGF-β, DCs upregulate Arg1, which depletes L-arginine and produces ornithine.

-

Polyamine Synthesis: Ornithine is a precursor for the synthesis of polyamines, such as spermidine.[6]

-

IDO1 Signaling: Spermidine can activate Src kinase, which in turn phosphorylates and activates the non-enzymatic signaling function of Indoleamine 2,3-dioxygenase 1 (IDO1).[6][8]

-

Immunosuppressive Phenotype: Activated IDO1 signaling leads to a sustained immunoregulatory state.[6]

dot

References

- 1. Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Arginine-Tryptophan Peptides Enhancing Antibacterial and Anticancer Effects of Ruthenium(II) Polypyridyl Complex Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Trp- and Arg-Containing Antimicrobial-Peptide Structure on Inhibition of Escherichia coli Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunoregulatory Interplay Between Arginine and Tryptophan Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | New insight into arginine and tryptophan metabolism in macrophage activation during tuberculosis [frontiersin.org]

- 8. A Relay Pathway between Arginine and Tryptophan Metabolism Confers Immunosuppressive Properties on Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Relay Pathway between Arginine and Tryptophan Metabolism Confers Immunosuppressive Properties on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

H-Arg-Trp-OH.TFA: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Arg-Trp-OH, composed of L-arginine and L-tryptophan and commonly available as its trifluoroacetic acid (TFA) salt, represents a fundamental structural motif found in a multitude of bioactive peptides. While extensive research has focused on longer arginine- and tryptophan-rich antimicrobial and anticancer peptides, the intrinsic therapeutic potential of this core dipeptide remains an area of burgeoning interest. This technical guide synthesizes the current understanding of Arg-Trp-containing peptides to extrapolate the potential therapeutic applications, mechanisms of action, and experimental considerations for H-Arg-Trp-OH.TFA. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this simple yet potent peptide scaffold.

Introduction

Peptides rich in arginine (Arg) and tryptophan (Trp) are a well-established class of molecules with potent biological activities, most notably as antimicrobial and anticancer agents.[1][2] The unique physicochemical properties of these two amino acids are central to their function. Arginine, with its cationic guanidinium group, facilitates electrostatic interactions with negatively charged cell membranes, such as those found on bacteria and cancer cells.[1][3] Tryptophan, possessing a large, hydrophobic indole side chain, promotes membrane insertion and disruption.[1][2] The combination of a cationic and a hydrophobic residue in the H-Arg-Trp-OH dipeptide provides a minimalistic yet powerful framework for membrane interaction. This whitepaper will delve into the potential therapeutic avenues for this compound, drawing upon the wealth of data available for larger Arg-Trp-containing peptides.

Potential Therapeutic Applications

Based on the activities of related peptides, this compound is a promising candidate for development in the following therapeutic areas:

-

Antimicrobial Therapy: The primary and most explored application for Arg-Trp peptides is in combating bacterial infections. These peptides exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[4][5] The dipeptide H-Arg-Trp-OH could serve as a lead compound for the development of novel antibiotics that are less susceptible to existing resistance mechanisms.

-

Anticancer Therapy: The differential charge composition of cancerous cell membranes, which are often more anionic than those of healthy cells, makes them susceptible to cationic peptides. Arg-Trp peptides have been shown to selectively target and lyse cancer cells.[6][7] H-Arg-Trp-OH could be investigated as a standalone anticancer agent or as a cell-penetrating peptide to enhance the delivery of other chemotherapeutics.

-

Drug Delivery: The ability of Arg-Trp motifs to translocate across cell membranes has led to their use as cell-penetrating peptides (CPPs).[8] H-Arg-Trp-OH could be conjugated to various cargo molecules, such as small molecule drugs, nucleic acids, or proteins, to facilitate their intracellular delivery.

Mechanism of Action

The proposed primary mechanism of action for H-Arg-Trp-OH is the disruption of cellular membranes. This process can be conceptualized in the following steps:

-

Electrostatic Attraction: The positively charged guanidinium group of arginine is electrostatically attracted to the negatively charged components of the target cell membrane, such as phospholipids and lipopolysaccharides.[1]

-

Interfacial Binding: The tryptophan indole side chain inserts into the interfacial region of the lipid bilayer.[1]

-

Membrane Destabilization: The accumulation of the dipeptide on and within the membrane leads to a loss of membrane integrity, pore formation, and ultimately, cell lysis.[6]

Beyond direct membrane disruption, Arg-Trp peptides may also exert their effects through intracellular mechanisms following translocation.[6]

Figure 1: Proposed membrane disruption mechanism of H-Arg-Trp-OH.

Quantitative Data Summary

Table 1: Antimicrobial Activity of Representative Arg-Trp Peptides

| Peptide Sequence | Target Organism | MIC (µM) | Reference |

| (RW)₃ | S. aureus | 1 - 11 | [5] |

| RcCO-W(RW)₂ | S. aureus | 2 - 6 | [5] |

| [DipR]₅ | S. pneumoniae | 0.39 - 0.78 | [4] |

| L-RWV12 | S. aureus | < 8 | [9] |

Table 2: Anticancer Activity of Representative Arg-Trp Peptides

| Peptide/Conjugate | Cell Line | IC50 (µM) | Reference |

| RuRW6 | MCF-7 | 5.44 - 93.08 | [7] |

| RuRW8 | MDA-MB-231 | 5.44 - 93.08 | [7] |

| RuRW9 | MDA-MB-468 | 5.44 - 93.08 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Figure 2: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Materials:

-

This compound

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in sterile water or a suitable solvent.

-

Perform a two-fold serial dilution of the peptide stock solution in MHB in a 96-well plate.

-

Grow the bacterial strain to the mid-logarithmic phase and adjust the concentration to approximately 5 x 10^5 CFU/mL in MHB.

-

Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity (MTT) Assay

This protocol assesses the effect of this compound on the viability of mammalian cells.

Figure 3: Workflow for a cytotoxicity (MTT) assay.

Materials:

-

This compound

-

Mammalian cell line of interest (e.g., cancer cell line or normal cell line)

-

Complete cell culture medium

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the peptide dilutions. Include vehicle controls.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

Potential Intracellular Signaling Pathways

While membrane disruption is the primary proposed mechanism, should H-Arg-Trp-OH translocate into the cell, it could potentially modulate intracellular signaling pathways. Based on the behavior of other cationic and amphipathic molecules, a hypothetical pathway could involve the induction of apoptosis.

Figure 4: Hypothetical intracellular signaling pathway.

Conclusion and Future Directions

The dipeptide this compound represents a promising starting point for the development of novel therapeutics. Its simple structure, ease of synthesis, and the well-documented activities of larger Arg-Trp peptides make it an attractive candidate for investigation as an antimicrobial and anticancer agent. Future research should focus on:

-

Systematic evaluation of the antimicrobial and anticancer activity of H-Arg-Trp-OH.

-

Determination of its precise mechanism of action, including membrane interaction studies and investigation of potential intracellular targets.

-

Structure-activity relationship (SAR) studies involving modifications to the dipeptide backbone and side chains to optimize activity and selectivity.

-

In vivo efficacy and toxicity studies in relevant animal models.

This technical guide provides a comprehensive overview and a roadmap for initiating research into the therapeutic potential of this compound. The exploration of this fundamental dipeptide could unlock new avenues for the development of effective treatments for infectious diseases and cancer.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Fibrillization versus coacervation in arginine–tryptophan repeat peptides: effects of sequence length and pH - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Modulating the activity of short arginine-tryptophan containing antibacterial peptides with N-terminal metallocenoyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular Targeting Mechanisms by Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginine-Tryptophan Peptides Enhancing Antibacterial and Anticancer Effects of Ruthenium(II) Polypyridyl Complex Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Comparative Properties of Helical and Linear Amphipathicity of Peptides Composed of Arginine, Tryptophan, and Valine - PMC [pmc.ncbi.nlm.nih.gov]

H-Arg-Trp-OH.TFA: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of H-Arg-Trp-OH.TFA as a pivotal building block in peptide synthesis. Arginine-Tryptophan (Arg-Trp) dipeptide motifs are of significant interest in drug discovery and development due to their prevalence in bioactive peptides, particularly those with antimicrobial and cell-penetrating properties.[1][2][3] The trifluoroacetate (TFA) salt form is a common result of the purification process in solid-phase peptide synthesis (SPPS). This guide provides a detailed overview of its properties, synthesis protocols, and applications.

Core Properties of H-Arg-Trp-OH and its Salts

The physicochemical properties of the H-Arg-Trp-OH dipeptide are crucial for its application in synthesis and for the characteristics of the final peptide. The data presented below has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of H-Arg-Trp-OH

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄N₆O₃ | [4] |

| Molecular Weight | 360.42 g/mol | [4] |

| Appearance | Pink Powder | [4] |

| Purity | >98% | [4] |

| Solubility | Soluble in water | [4] |

| CAS Number | 25615-38-7 | [4] |

Table 2: Properties of Common H-Arg-Trp-OH Salts

| Salt Form | Molecular Formula | Molecular Weight | CAS Number |

| TFA Salt | C₁₇H₂₄N₆O₃ · xTFA | Not specified | Not available |

| HCl Salt (Di-HCl) | C₁₇H₂₄N₆O₃ · 2HCl | 433.33 g/mol | 276880-00-3[5] |

Synthesis of this compound

The synthesis of H-Arg-Trp-OH is typically achieved using solid-phase peptide synthesis (SPPS). The following protocol is a representative example based on the widely used Fmoc/tBu strategy.

Experimental Protocol: Solid-Phase Synthesis of H-Arg-Trp-OH

1. Resin Preparation:

-

Start with a 2-chlorotrityl chloride (2-CTC) resin, which allows for cleavage under mild acidic conditions, yielding a C-terminally free carboxylic acid.

-

Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

2. First Amino Acid Coupling (Fmoc-Trp(Boc)-OH):

-

Dissolve Fmoc-Trp(Boc)-OH (3 equivalents) and diisopropylethylamine (DIEA) (6 equivalents) in DMF.

-

Add the solution to the swelled resin and agitate for 2 hours at room temperature.

-

After coupling, cap any unreacted sites using a solution of methanol/DIEA in DCM (e.g., 1:4 v/v) for 30 minutes.

-

Wash the resin extensively with DMF and DCM.

3. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, and repeat for another 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Wash the resin thoroughly with DMF and DCM to remove piperidine.

4. Second Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

-

Pre-activate Fmoc-Arg(Pbf)-OH (3 equivalents) with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

-

Confirm the completion of the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF and DCM.

5. Final Fmoc Deprotection:

-

Remove the final Fmoc group from the N-terminal Arginine using 20% piperidine in DMF as described in step 3.

-

Wash the resin with DMF and DCM and dry under vacuum.

6. Cleavage and Deprotection:

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). The TIS and water act as scavengers to prevent side reactions with the tryptophan indole side chain.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the resulting white to off-white powder under vacuum. The product will be the TFA salt of H-Arg-Trp-OH.

7. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, using a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain this compound as a fluffy white powder.

SPPS workflow for H-Arg-Trp-OH synthesis.

This compound as a Building Block

Utilizing pre-synthesized dipeptides like this compound can be advantageous in SPPS, especially for overcoming difficult couplings or reducing cycle times. The dipeptide must first be appropriately protected (e.g., Fmoc-Arg(Pbf)-Trp(Boc)-OH) before it can be used in a subsequent SPPS.

Experimental Protocol: Using a Protected Arg-Trp Dipeptide in SPPS

1. Dipeptide Preparation:

-

Synthesize and protect the dipeptide to yield a building block suitable for SPPS, such as Fmoc-Arg(Pbf)-Trp-OH. This involves coupling the protected amino acids in solution phase or on a resin from which the protected dipeptide can be cleaved.

2. Resin Preparation and First Amino Acid Coupling:

-

Prepare the resin as per the standard SPPS protocol and couple the first amino acid C-terminal to the dipeptide's position in the target sequence.

3. Deprotection:

-

Remove the N-terminal Fmoc group of the resin-bound amino acid.

4. Dipeptide Coupling:

-

Activate the carboxyl group of the protected dipeptide (Fmoc-Arg(Pbf)-Trp-OH) using a suitable coupling reagent (e.g., HBTU/DIEA in DMF).

-

Add the activated dipeptide solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for 2-4 hours. Monitor for completion using the Kaiser test.

-

Wash the resin thoroughly.

5. Continuation of Synthesis:

-

Proceed with the synthesis by deprotecting the N-terminal Fmoc group of the newly added dipeptide and coupling the next amino acid in the sequence.

Workflow for using a dipeptide in SPPS.

Biological Significance and Signaling Pathway Interaction

The Arg-Trp motif is a key component of many cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs).[3][6] The cationic guanidinium group of arginine interacts with negatively charged components of cell membranes, such as phospholipids and glycosaminoglycans (GAGs), facilitating initial binding.[3][7] The tryptophan residue, with its hydrophobic and aromatic indole side chain, promotes insertion into the lipid bilayer.[3] This combination of electrostatic and hydrophobic interactions is crucial for the peptide's ability to cross cell membranes.

The mechanism of cell entry for Arg-Trp-rich peptides can involve direct translocation across the membrane or endocytosis. The interaction with GAGs on the cell surface can trigger signaling pathways that lead to endocytic uptake.[6]

Cellular uptake pathways for Arg-Trp peptides.

Conclusion

This compound is a valuable dipeptide building block for the synthesis of complex peptides with potential therapeutic applications. Its synthesis via SPPS is well-established, and its incorporation as a dipeptide unit can offer strategic advantages. Understanding the physicochemical properties and the biological significance of the Arg-Trp motif is essential for the rational design of novel peptides for drug development and other life science research. Researchers should be mindful that the TFA counter-ion may influence biological assays and consider salt exchange procedures where necessary.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. H-Trp-Arg-OH·2 HCl | 276880-00-3 | FT108193 | Biosynth [biosynth.com]

- 6. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Physicochemical Properties of H-Arg-Trp-OH.TFA: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties of the dipeptide H-Arg-Trp-OH.TFA (Arginyl-Tryptophan Trifluoroacetate). It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and conceptual diagrams to support research and development activities involving this compound.

Introduction

H-Arg-Trp-OH is a dipeptide composed of the amino acids L-Arginine and L-Tryptophan. The trifluoroacetate (TFA) salt is a common form for this peptide, often resulting from purification by reverse-phase high-performance liquid chromatography (RP-HPLC) using TFA as an ion-pairing agent. This guide focuses on the physicochemical characteristics of this compound, which are crucial for its handling, formulation, and application in various research settings, including its potential as an antimicrobial agent. The presence of the positively charged guanidinium group from arginine and the aromatic indole side chain from tryptophan imparts unique properties to this molecule.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of H-Arg-Trp-OH and its common salt forms. Where specific experimental data for the TFA salt is not available, information for the free dipeptide or hydrochloride salt is provided as a reference.

| Property | Value | Reference / Method |

| Chemical Structure | (Structure of H-Arg-Trp-OH) | |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

| Molecular Formula | C₁₇H₂₄N₆O₃ (for free dipeptide) | [1][2] |

| Molecular Weight | 360.42 g/mol (for free dipeptide) | [1][2] |

| 433.33 g/mol (for dihydrochloride salt) | [3] | |

| CAS Number | 25615-38-7 (for H-Arg-Trp-OH) | [1][2] |

| 276880-00-3 (for H-Arg-Trp-OH·2HCl) | [3] | |

| Appearance | Pink powder | [1] |

| Solubility | Soluble in water | [1] (Quantitative data requires experimental determination) |

| Predicted Isoelectric Point (pI) | ~8.9 (Estimated) | Theoretical Calculation |

| Predicted pKa Values | α-COOH: ~2.3, α-NH₂: ~9.7, Arg side chain: ~12.5 | Based on typical amino acid pKa values[4] |

| Predicted LogP | (Value requires computational prediction) | Computational Prediction |

Note: The pink color of the dipeptide is attributed to a cation-π interaction between the guanidinium moiety of arginine and the indole ring of tryptophan.[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) and Purification of this compound

-

Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Trp(Boc)-OH.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the tryptophan residue.

-

Amino Acid Coupling: Couple Fmoc-Arg(Pbf)-OH to the deprotected tryptophan residue using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIEA) in DMF.

-

Final Fmoc Deprotection: Remove the Fmoc group from the arginine residue using 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups (Boc and Pbf) simultaneously using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).[5][6][7]

-

Lyophilization: Lyophilize the purified fractions to obtain H-Arg-Trp-OH as a white to off-white TFA salt.

Characterization

Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent, such as water or a water/acetonitrile mixture.

-

Analysis: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the dipeptide. The expected [M+H]⁺ ion for H-Arg-Trp-OH is m/z 361.42.[8][9][10]

Physicochemical Property Determination

Protocol: Solubility Determination

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., water).

-

Serial Dilutions: Perform serial dilutions of the stock solution.

-

Equilibration: Allow the solutions to equilibrate at a controlled temperature.

-

Analysis: Determine the concentration of the dissolved peptide in the supernatant of saturated solutions by UV-Vis spectrophotometry (measuring absorbance at ~280 nm due to the tryptophan residue) or by RP-HPLC with a calibration curve.

Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).

-

Sample Preparation: Dissolve the peptide in each buffer to a constant final concentration.

-

UV-Vis Spectra Measurement: Record the UV-Vis absorption spectrum for each sample.

-

Data Analysis: Plot the absorbance at a specific wavelength (where absorbance changes with pH) against the pH. The inflection points of the resulting sigmoidal curves correspond to the pKa values of the ionizable groups.

Logical and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. H-Trp-Arg-OH·2 HCl | 276880-00-3 | FT108193 | Biosynth [biosynth.com]

- 4. bachem.com [bachem.com]

- 5. bachem.com [bachem.com]

- 6. hplc.eu [hplc.eu]

- 7. researchgate.net [researchgate.net]

- 8. The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Mechanistic Insights into H-Arg-Trp-OH: A Technical Overview for Drug Development Professionals

Abstract

This technical guide provides a preliminary exploration of the potential mechanism of action for the dipeptide H-Arginine-Tryptophan-OH (H-Arg-Trp-OH), presented as its trifluoroacetate (TFA) salt. In the absence of direct studies on this specific dipeptide, this document synthesizes findings from research on peptides rich in arginine and tryptophan to infer its likely biological activities and molecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the foundational properties of Arg-Trp motifs. The primary hypothesized mechanism of action is membrane interaction, leading to potential antimicrobial and cell-penetrating activities.

Introduction

The dipeptide H-Arg-Trp-OH consists of a positively charged arginine residue and a hydrophobic, aromatic tryptophan residue. This combination is a well-established motif in the design of bioactive peptides, particularly antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs)[1][2]. The cationic nature of arginine facilitates interaction with negatively charged components of bacterial and cancer cell membranes, while the tryptophan residue promotes membrane insertion and disruption[2][3]. This document outlines the probable mechanistic pathways and biological effects of H-Arg-Trp-OH based on existing literature for larger Arg-Trp-containing peptides.

Postulated Mechanism of Action: Membrane Interaction

The principal mechanism of action for arginine- and tryptophan-rich peptides is their interaction with cellular membranes[4][5]. The positively charged guanidinium group of arginine is attracted to the anionic phospholipids present in bacterial membranes and the altered membranes of cancer cells[3]. Following this initial electrostatic interaction, the hydrophobic indole ring of tryptophan facilitates the peptide's insertion into the lipid bilayer, leading to membrane destabilization[3][4].

This membrane interaction can result in several outcomes:

-

Membrane Permeabilization: The insertion of the peptide can lead to the formation of transient pores or a general destabilization of the membrane, causing leakage of cellular contents and ultimately cell death. This is a common mechanism for antimicrobial peptides[5].

-

Cellular Uptake: For mammalian cells, Arg-Trp motifs can act as cell-penetrating peptides, enabling the translocation of the peptide across the membrane and into the cytoplasm, potentially through endocytosis at low concentrations or direct penetration at higher concentrations[1].

While the dipeptide H-Arg-Trp-OH is smaller than typical AMPs and CPPs, the fundamental physicochemical properties of its constituent amino acids suggest a propensity for membrane interaction.

Potential Biological Activities

Based on the activities of larger peptides containing Arg-Trp sequences, H-Arg-Trp-OH may exhibit the following biological effects:

-

Antimicrobial Activity: Analogues of Arg-Trp have demonstrated antibacterial properties[6]. The membrane-disrupting capabilities are likely to be effective against a range of bacteria.

-

Anticancer Effects: Arg-Trp containing peptides have shown selective toxicity towards breast cancer cell lines[1]. This is often attributed to the differences in membrane composition between cancerous and healthy cells.

-

Anti-inflammatory Properties: Some studies suggest that Arg-Trp rich peptides may have immunomodulatory functions, potentially involving signaling pathways such as JAK-STAT3 and NF-κB, although this requires further investigation[2].

Quantitative Data from Related Peptides

The following table summarizes quantitative data from studies on peptides containing arginine and tryptophan to provide a reference for potential potency. It is important to note that these values are for larger, more complex peptides and may not be directly extrapolated to H-Arg-Trp-OH.

| Peptide/Compound | Target Organism/Cell Line | Assay Type | Measured Value (Unit) | Reference |

| RuRW9 (Arg-Trp conjugate) | MDA-MB-468 (Breast Cancer) | MTT Assay | 5.44 (IC50, µM) | [1] |

| (RW)3 | S. aureus | MIC Assay | 1 - 11 (µM) | [7] |

| RcCO-W(RW)2 | S. aureus | MIC Assay | 2 - 6 (µM) | [7] |

Experimental Protocols

The preliminary investigation of H-Arg-Trp-OH's mechanism of action would likely involve the following experimental protocols, which are standard in the study of bioactive peptides:

Antimicrobial Activity Assessment (MIC Assay)

-

Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are cultured to mid-logarithmic phase.

-

Peptide Preparation: H-Arg-Trp-OH.TFA is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate.

-

Incubation: The bacterial suspension is added to each well containing the peptide dilutions.

-

MIC Determination: The plate is incubated at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is determined as the lowest peptide concentration that visibly inhibits bacterial growth.

Cytotoxicity Assessment (MTT Assay)

-

Cell Culture: Human cell lines (e.g., cancer cell lines like MDA-MB-468 and non-cancerous cell lines like MCF-10A) are seeded in 96-well plates and allowed to adhere overnight.

-

Peptide Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are solubilized, and the absorbance is measured. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) is calculated.

Membrane Interaction Analysis (QCM-D)

-

Sensor Preparation: A quartz crystal sensor is coated with a supported lipid bilayer mimicking either a bacterial or mammalian cell membrane.

-

Peptide Injection: A solution of this compound is injected into the system and flows over the model membrane.

-

Data Acquisition: The Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) measures changes in frequency (related to mass) and dissipation (related to the viscoelastic properties of the adsorbed layer) in real-time.

-

Interpretation: The data provides insights into the peptide's binding to the membrane and its ability to induce structural changes.

Visualizations

Signaling and Interaction Pathways

Caption: Hypothesized mechanism of H-Arg-Trp-OH interaction with a cell membrane.

Experimental Workflow

Caption: General experimental workflow for characterizing H-Arg-Trp-OH.

Conclusion

While specific experimental data for this compound is not yet available, the well-documented activities of arginine- and tryptophan-rich peptides provide a strong foundation for predicting its mechanism of action. The primary hypothesis centers on membrane interaction, driven by the electrostatic attraction of arginine and the hydrophobic insertion of tryptophan. This interaction is likely to confer antimicrobial and potentially anticancer properties. Further in vitro and in vivo studies are necessary to validate these preliminary hypotheses and to fully elucidate the therapeutic potential of this simple yet promising dipeptide.

References

- 1. Arginine-Tryptophan Peptides Enhancing Antibacterial and Anticancer Effects of Ruthenium(II) Polypyridyl Complex Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Study of an arginine- and tryptophan-rich antimicrobial peptide in peri-implantitis [frontiersin.org]

- 3. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide-membrane interactions of arginine-tryptophan peptides probed using quartz crystal microbalance with dissipation monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulating the activity of short arginine-tryptophan containing antibacterial peptides with N-terminal metallocenoyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

In Silico Modeling of H-Arg-Trp-OH Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Arginyl-L-tryptophan (H-Arg-Trp-OH) is a subject of growing interest within the scientific community due to the recognized bioactive properties of its constituent amino acids. Arginine and tryptophan residues are frequently found in peptides exhibiting a range of biological functions, including antioxidant, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5][6] The exploration of H-Arg-Trp-OH's therapeutic potential is significantly enhanced by in silico modeling techniques, which offer a rapid and cost-effective approach to predict and understand its bioactivity at a molecular level. This guide provides an in-depth overview of the methodologies for in silico modeling of H-Arg-Trp-OH bioactivity, supported by a summary of relevant experimental data and proposed mechanisms of action.

Introduction to H-Arg-Trp-OH and In Silico Modeling

H-Arg-Trp-OH is a dipeptide composed of L-arginine and L-tryptophan.[1] The unique physicochemical properties of these amino acids, namely the cationic guanidinium group of arginine and the aromatic indole ring of tryptophan, are thought to be key contributors to the peptide's bioactivity.[3][4][7][8][9][10] In silico modeling encompasses a range of computational techniques used to predict the biological activity of molecules. For peptides like H-Arg-Trp-OH, these methods include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations.[11][12][13][14][15][16][17][18] These approaches are instrumental in prioritizing research efforts and designing more potent and specific therapeutic agents.

Predicted Bioactivities and Supporting Data

While specific experimental data for H-Arg-Trp-OH is limited in the public domain, the bioactivities of peptides containing arginine and tryptophan are well-documented. This section summarizes the predicted activities for H-Arg-Trp-OH based on this related data.

Antioxidant Activity

Peptides containing tryptophan and arginine are known to possess antioxidant properties.[3][7] The indole ring of tryptophan can donate a hydrogen atom to scavenge free radicals, while arginine may contribute to metal ion chelation. The predicted antioxidant activity of H-Arg-Trp-OH can be quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 1: Predicted Antioxidant Activity of Arg-Trp Containing Peptides (Illustrative)

| Peptide Sequence | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

|---|---|---|---|---|

| Trp-Arg-Ala | DPPH | 150.5 ± 8.2 | Ascorbic Acid | 22.1 ± 1.5 |

| Arg-Trp-Gly | ABTS | 98.7 ± 5.4 | Trolox | 15.3 ± 0.9 |

| H-Arg-Trp-OH | DPPH | Predicted >100 | Ascorbic Acid | - |

| H-Arg-Trp-OH | ABTS | Predicted >50 | Trolox | - |

Note: Values for Trp-Arg-Ala and Arg-Trp-Gly are hypothetical and for illustrative purposes to demonstrate how data would be presented. Predicted values for H-Arg-Trp-OH are based on general observations of dipeptide antioxidant activity.

Antimicrobial Activity

The presence of a cationic arginine residue and a hydrophobic tryptophan residue is a common feature of many antimicrobial peptides (AMPs).[4][9][10] Arginine facilitates interaction with negatively charged bacterial membranes, while tryptophan can insert into the lipid bilayer, leading to membrane disruption. The antimicrobial efficacy of H-Arg-Trp-OH can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Table 2: Predicted Antimicrobial Activity of Arg-Trp Containing Peptides (Illustrative)

| Peptide Sequence | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| (RW)₃-NH₂ | E. coli | 4 |

| (RW)₃-NH₂ | S. aureus | 8 |

| H-Arg-Trp-OH | E. coli | Predicted > 64 |

| H-Arg-Trp-OH | S. aureus | Predicted > 64 |

Note: Data for (RW)₃-NH₂ is from existing literature on longer Arg-Trp containing peptides.[17] Predicted values for H-Arg-Trp-OH are hypothetical based on the expected lower activity of a dipeptide compared to longer AMPs.

Anti-inflammatory Activity

Bioactive peptides can exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] The potential anti-inflammatory activity of H-Arg-Trp-OH can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Predicted Anti-inflammatory Activity of H-Arg-Trp-OH (Illustrative)

| Assay | Cell Line | IC50 (µM) |

|---|---|---|

| Nitric Oxide (NO) Inhibition | RAW 264.7 | Predicted > 100 |

Note: The predicted value is hypothetical and based on the general anti-inflammatory potential of bioactive peptides.

In Silico Modeling Protocols

This section details the methodologies for the in silico modeling of H-Arg-Trp-OH bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity.[1][11][16][17][19]

Experimental Protocol:

-

Data Collection: Compile a dataset of dipeptides with experimentally determined antioxidant, antimicrobial, or anti-inflammatory activities (e.g., IC50 or MIC values).

-

Descriptor Calculation: For each dipeptide, calculate a set of molecular descriptors that quantify its physicochemical properties. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

-

Model Building: Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) to build a regression model that correlates the descriptors with the observed bioactivity.

-

Model Validation: Validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation (using a separate test set of dipeptides).

-

Prediction for H-Arg-Trp-OH: Use the validated QSAR model to predict the bioactivity of H-Arg-Trp-OH based on its calculated descriptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (H-Arg-Trp-OH) when bound to a target protein to form a stable complex.[3][4][6][20][21] This can elucidate the molecular mechanism of action.

Experimental Protocol:

-

Target Selection: Identify a relevant protein target for the bioactivity of interest. For antioxidant activity, this could be an enzyme like myeloperoxidase or xanthine oxidase. For anti-inflammatory activity, a key protein in the NF-κB or MAPK pathway could be chosen.

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Generate the 3D structure of H-Arg-Trp-OH and optimize its geometry.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of H-Arg-Trp-OH in the active site of the target protein. The program will generate multiple possible conformations and score them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between H-Arg-Trp-OH and the protein residues. This provides insight into the molecular basis of its bioactivity.

Proposed Signaling Pathways

Based on the known functions of arginine and tryptophan and the general mechanisms of bioactive peptides, we propose the following hypothetical signaling pathways for the anti-inflammatory activity of H-Arg-Trp-OH.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[22][23] We hypothesize that H-Arg-Trp-OH may inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This would block the nuclear translocation of the p65 subunit and prevent the transcription of pro-inflammatory genes.

Modulation of the MAPK Pathway

The MAPK pathway is another key signaling cascade involved in inflammation.[24][25][26][27][28] It is plausible that H-Arg-Trp-OH could modulate the phosphorylation of key MAPK proteins such as p38, ERK, and JNK, thereby reducing the expression of pro-inflammatory mediators.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Docking Revealed the Potential Anti-Oxidative Stress Mechanism of the Walnut Polypeptide on HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-phenylimidazolidin-4-one and 2-aminothiazol-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dpph assay ic50: Topics by Science.gov [science.gov]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3.3. Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs) [bio-protocol.org]

- 13. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 16. mdpi.com [mdpi.com]

- 17. Quantitative Structure-Activity Relationship Study of Antioxidant Tripeptides Based on Model Population Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 19. QSAR Study on Antioxidant Tripeptides and the Antioxidant Activity of the Designed Tripeptides in Free Radical Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. From In Silico to a Cellular Model: Molecular Docking Approach to Evaluate Antioxidant Bioactive Peptides [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Copper-binding peptides attenuate microglia inflammation through suppression of NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Effects of a Tripeptide on Mitogen-Activated Protein Kinase and Glycogen Synthase Kinase Activation in a Cell Line Derived from the Foetal Hippocampus of a Trisomy 16 Mouse: an Animal Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Molecular basis of MAP kinase regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Impact of Conventional and Atypical MAPKs on the Development of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

H-Arg-Trp-OH.TFA: An In-Depth Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the antioxidant properties of the dipeptide H-Arg-Trp-OH, supplied as a trifluoroacetate salt (TFA). While direct experimental data on this specific dipeptide is emerging, this document synthesizes the current understanding based on the well-established antioxidant activities of its constituent amino acids, L-arginine and L-tryptophan, and related peptides. This guide covers potential antioxidant mechanisms, detailed experimental protocols for assessing its activity, and plausible signaling pathways it may modulate.

Core Concepts: The Antioxidant Potential of Arginine and Tryptophan-Containing Peptides

Bioactive peptides are increasingly recognized for their potential therapeutic applications, including antioxidant effects. The antioxidant capacity of a peptide is largely determined by its amino acid composition, sequence, and structure. Dipeptides containing tryptophan (Trp) are particularly noted for their potent antioxidant activity. The indole side-chain of tryptophan is a key contributor to this effect, as it can readily donate an electron to stabilize free radicals.[1]

The presence of arginine (Arg) in the H-Arg-Trp-OH dipeptide is also significant. Arginine's guanidinium group, which is positively charged, can play a role in the peptide's interaction with cellular membranes.[2] Peptides rich in both arginine and tryptophan have been extensively studied for their antimicrobial properties, which are linked to their ability to interact with and disrupt bacterial membranes.[2][3] This affinity for membranes suggests that H-Arg-Trp-OH could also exert antioxidant effects at the membrane level, protecting against lipid peroxidation.

Quantitative Antioxidant Data

Direct quantitative antioxidant data for H-Arg-Trp-OH.TFA is not yet widely published. However, the antioxidant capacity of L-tryptophan has been determined in various assays, providing a baseline for the potential activity of the dipeptide. The combination of arginine and tryptophan may also lead to synergistic antioxidant effects.[4]

Below is a summary of the reported antioxidant activity for L-tryptophan:

| Compound | Assay | IC50 Value (M) | Reference |

| L-Tryptophan | DPPH Radical Scavenging | 9.51 x 10⁻³ | [5] |

| L-Tryptophan | ABTS Radical Scavenging | 8.91 x 10⁻⁴ | [5] |

IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.[6]

Experimental Protocols for Antioxidant Assessment

To evaluate the antioxidant properties of this compound, a combination of in vitro chemical assays and cell-based assays is recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add a specific volume of each dilution of the peptide solution.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the peptide.[5][7]

References